molecular formula C13H11NO5 B1386763 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline CAS No. 1217542-54-5

5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline

Cat. No.: B1386763
CAS No.: 1217542-54-5
M. Wt: 261.23 g/mol
InChI Key: BBYDVCBRFNLCJZ-BFHBGLAWSA-N
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Description

5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline is a synthetic organic compound characterized by its unique structure, which includes a benzofuran moiety and a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of the Proline Derivative: The benzofuran intermediate is then reacted with a proline derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-L-proline: A stereoisomer with potentially different biological activity.

    5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-alanine: A similar compound with an alanine derivative instead of proline.

Uniqueness

5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline is unique due to its specific combination of a benzofuran moiety and a proline derivative. This structure may confer unique chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

(2R)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDVCBRFNLCJZ-BFHBGLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)O)C2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Reactant of Route 2
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Reactant of Route 3
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Reactant of Route 4
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Reactant of Route 5
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Reactant of Route 6
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline

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